(2,4-Dichlorophenyl)methyl propanoate
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Overview
Description
(2,4-Dichlorophenyl)methyl propanoate: is an organic compound with the molecular formula C10H10Cl2O2 and a molecular weight of 233.09 g/mol It is characterized by the presence of a dichlorophenyl group attached to a methyl propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dichlorophenyl)methyl propanoate typically involves the esterification of 2,4-dichlorobenzyl alcohol with propanoic acid . The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions: (2,4-Dichlorophenyl)methyl propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, (2,4-Dichlorophenyl)methyl propanoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its effects on different microbial strains to develop new therapeutic agents .
Medicine: In medicine, derivatives of this compound are explored for their potential use in drug development . The compound’s unique structure allows for the design of molecules with specific biological targets .
Industry: Industrially, this compound is utilized in the production of polymers and resins . Its chemical stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of (2,4-Dichlorophenyl)methyl propanoate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors , leading to its observed biological effects. The exact pathways and targets depend on the specific application and derivative used .
Comparison with Similar Compounds
- (2,4-Dichlorophenyl)methyl acetate
- (2,4-Dichlorophenyl)methyl butanoate
- (2,4-Dichlorophenyl)methyl benzoate
Comparison: Compared to these similar compounds, (2,4-Dichlorophenyl)methyl propanoate exhibits unique properties due to the presence of the propanoate group. This group influences the compound’s reactivity , solubility , and biological activity . The specific arrangement of atoms in this compound allows for distinct interactions with molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
85262-94-8 |
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Molecular Formula |
C10H10Cl2O2 |
Molecular Weight |
233.09 g/mol |
IUPAC Name |
(2,4-dichlorophenyl)methyl propanoate |
InChI |
InChI=1S/C10H10Cl2O2/c1-2-10(13)14-6-7-3-4-8(11)5-9(7)12/h3-5H,2,6H2,1H3 |
InChI Key |
ABVWCZFYRJJFFG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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